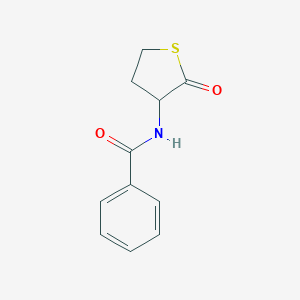

N-(2-oxotetrahydrothiophen-3-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-oxothiolan-3-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2S/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h1-5,9H,6-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUVBMYECVDQDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10968248 | |

| Record name | N-(2-Oxothiolan-3-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39837-09-7, 5351-34-8 | |

| Record name | N-Benzoyl-DL-homocysteine thiolactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39837-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Oxothiolan-3-yl)benzenecarboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10968248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 2 Oxotetrahydrothiophen 3 Yl Benzamide and Its Derivatives

Convergent Synthesis of N-(2-oxotetrahydrothiophen-3-yl)benzamide

The convergent synthesis of this compound typically involves the coupling of two key fragments: a derivative of homocysteine thiolactone and a benzoyl moiety. This approach allows for modular assembly and late-stage diversification.

Amidation Reactions Employing Acyl Chlorides and Homocysteine Thiolactone Derivatives

The primary method for constructing the this compound scaffold is the amidation reaction between a homocysteine thiolactone (HTL) derivative and an acyl chloride, such as benzoyl chloride. smolecule.comnih.gov Homocysteine thiolactone is a valuable synthetic building block due to its dual functionality, possessing both an amino group and a thioester. nih.govmdpi.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the thiolactone attacks the electrophilic carbonyl carbon of the acyl chloride. smolecule.com

The use of acyl chlorides is favored as they are strong acylating agents, which is often necessary due to the intrinsic instability of the neutral form of homocysteine thiolactone. nih.gov The functionalization of the amino group must be performed under conditions that preserve the integrity of the thiolactone ring, as it is susceptible to nucleophilic attack. nih.gov If the free amino group is not efficiently acylated, self-condensation of two thiolactone molecules or mutual aminolysis to form diketopiperazine derivatives can occur as side reactions. nih.gov

The general reaction is as follows:

Reactant 1: Homocysteine thiolactone hydrochloride (or a related derivative)

Reactant 2: Benzoyl chloride

Reaction Type: Nucleophilic Acyl Substitution (Amidation)

Key Transformation: Formation of an amide bond between the nitrogen of the thiolactone and the carbonyl group of the benzoyl chloride. smolecule.com

Strategic Optimization of Reaction Parameters and Yield Efficiency

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound. smolecule.com Key factors include the choice of base, solvent, temperature, and reaction time. A common laboratory-scale approach involves using a base like sodium hydroxide (B78521) in a solvent such as dichloromethane (B109758) or acetonitrile. smolecule.com

To improve efficiency and align with green chemistry principles, alternative synthetic methodologies have been explored. smolecule.com One such method is solvent-free mechanochemical synthesis, which utilizes mechanical energy from grinding or ball milling to drive the reaction. This technique can lead to higher reaction rates, improved selectivity, and simpler workup procedures. smolecule.com

Another advanced strategy involves palladium-catalyzed cyclization to form the tetrahydrothiophene (B86538) ring system, which has been reported to achieve yields as high as 85% with moderate diastereoselectivity. smolecule.com

Table 1: Comparison of Synthetic Methodologies

| Methodology | Typical Conditions | Advantages | Reported Yield |

|---|---|---|---|

| Conventional Amidation | Benzoyl chloride, base (e.g., NaOH), solvent (e.g., CH₂Cl₂) | Well-established, straightforward | Variable |

| Mechanochemical Synthesis | Solvent-free, ball milling | Reduced environmental impact, high reaction rates, simple isolation | Potentially high |

| Palladium-Catalyzed Cyclization | PdI₂ catalyst, 100°C, 6 hours | High yield, applicable for ring formation | Up to 85% smolecule.com |

Diversification Strategies for this compound Analogues

The development of analogues of this compound is essential for structure-activity relationship (SAR) studies and the fine-tuning of material or biological properties. Diversification can be achieved by modifying the benzoyl group, the thiolactone ring, or by controlling the stereochemistry of the molecule.

Benzoyl Moiety Functionalization and Substituent Effects

Functionalization of the benzoyl moiety is a common strategy for creating a library of analogues. researchgate.net By introducing various substituents onto the phenyl ring, chemists can systematically alter the electronic and steric properties of the molecule. This is typically achieved by using a range of substituted benzoic acids or benzoyl chlorides in the initial amidation reaction. mdpi.comnih.gov

SAR studies on related N-substituted benzamide (B126) and N-(thiophen-2-yl) benzamide derivatives have shown that even small changes to the aromatic ring can significantly impact biological activity. nih.govnih.gov For example, in the development of kinase inhibitors, different substituents on the benzamide ring were explored to optimize potency and selectivity. nih.gov

Table 2: Examples of Benzoyl Moiety Functionalization

| Substituent (R) on Benzoyl Ring | Synthetic Precursor | Potential Effect |

|---|---|---|

| 4-Nitro (NO₂) | 4-Nitrobenzoyl chloride | Electron-withdrawing |

| 4-Amino (NH₂) | 4-Aminobenzoic acid (after reduction of nitro group) | Electron-donating |

| 2-Chloro (Cl) | 2-Chlorobenzoic acid | Halogen bonding, altered solubility |

Structural Modifications of the 2-Oxotetrahydrothiophen Ring System

Modifying the 2-oxotetrahydrothiophen ring itself provides another avenue for diversification. While maintaining the core thiolactone is often important for its reactivity, subtle changes can be made. nih.gov Research on related heterocyclic systems, such as 2-oxo-pyrrolidine derivatives, has demonstrated that structural modifications in this region can lead to significant changes in biological target selectivity. nih.gov

The thiolactone ring is a stable five-membered ring that can be opened by amines under certain conditions. mdpi.commdpi.com This reactivity can be exploited to create derivatives where the ring is opened to yield a γ-mercapto acid, which can then be further functionalized or potentially re-cyclized. nih.gov The stability and reactivity of the thiolactone make it a versatile platform for creating analogues with altered properties. mdpi.comnih.gov

Enantioselective Synthesis and Stereocontrol in this compound Synthesis

The 3-position of the 2-oxotetrahydrothiophen ring is a stereocenter, meaning this compound can exist as a pair of enantiomers. Controlling the stereochemistry is crucial as different enantiomers can have distinct biological activities.

Enantioselective synthesis can be achieved by using an enantiomerically pure starting material. The use of N-acyl L-homocysteine thiolactones, derived from the naturally occurring L-enantiomer of homocysteine, is a prime example of this strategy. nih.gov This approach ensures that the resulting product is also enantiomerically enriched.

Furthermore, certain synthetic steps, such as palladium-catalyzed cyclization reactions, can exhibit diastereoselectivity, providing a degree of stereocontrol during the formation of the ring system. smolecule.com While the specific enantioselective synthesis of this compound is not extensively detailed in the provided sources, the principles derived from the synthesis of its analogues strongly suggest that starting material chirality is the most direct method for achieving stereocontrol. nih.gov

Comparative Analysis of Synthetic Routes to Related Heterocyclic Benzamides

The synthesis of this compound is part of a broader field focused on the preparation of bioactive heterocyclic benzamides. The methodologies employed for constructing these molecules often share common strategies, yet they are adapted to the specific structural features of the target heterocycle. A comparative analysis of synthetic routes to related five- and six-membered heterocyclic benzamides reveals a range of chemical approaches, from classical condensation reactions to modern catalyzed and multicomponent processes.

A prevalent method for synthesizing N-substituted benzamides involves the acylation of a heterocyclic amine with a benzoyl derivative, typically benzoyl chloride. This fundamental approach is used for the synthesis of this compound, where a suitable tetrahydrothiophene amine is reacted with benzoyl chloride in the presence of a base. smolecule.com Similar strategies are employed for other heterocyclic cores. For instance, N-aryl-substituted benzamides can be prepared by reacting benzoyl chloride with the corresponding aniline (B41778) derivative. nih.gov The efficiency of these amidation reactions can be enhanced through optimization of reaction parameters. smolecule.com

The synthesis of benzamide-based 5-aminopyrazoles offers a more complex, multi-step route. One such pathway involves the reaction of benzoyl isothiocyanate with malononitrile, followed by alkylation and subsequent cyclization with hydrazine (B178648) to form the 5-aminopyrazole ring system. nih.gov This contrasts with the more direct amidation methods but allows for the construction of a highly functionalized heterocyclic core.

For thiophene-containing benzamides, such as N-(thiophen-2-yl)benzamide derivatives, the synthesis often relies on the coupling of a substituted thiophene (B33073) amine with a nicotinic acid derivative, highlighting a modular approach where two pre-functionalized heterocyclic units are joined. mdpi.com This method is particularly useful for creating libraries of compounds for structure-activity relationship studies. nih.gov Another approach involves the synthesis of 2-aryloxybenzamide derivatives via Ullmann coupling, followed by ammonification. mdpi.com

Solvent-free and microwave-assisted organic synthesis have emerged as green chemistry alternatives to traditional methods. researchgate.net For example, N-substituted benzamides and thiobenzamides can be synthesized from N-aryl-N'-benzoylthioureas using an iodine-alumina catalyst under solvent-free microwave irradiation. researchgate.net This method offers advantages in terms of reduced reaction times and environmental impact. smolecule.comresearchgate.net

The following table provides a comparative overview of different synthetic routes to various heterocyclic benzamides, highlighting the diversity of approaches based on the nature of the heterocyclic core.

Interactive Table: Comparative Analysis of Synthetic Routes to Heterocyclic Benzamides

| Target Compound Class | Synthetic Method | Key Reagents/Catalysts | Typical Yields | Key Features | Reference |

| This compound | Amidation | Benzoyl chloride, base (e.g., NaOH) | - | Direct acylation of the heterocyclic amine. | smolecule.com |

| N-aryl-substituted benzamides | Amidation | Benzoyl chloride, p-toluidine, triethylamine | - | Standard amide bond formation. | nih.gov |

| Benzamide-based 5-aminopyrazoles | Multi-step synthesis and cyclization | Benzoyl isothiocyanate, malononitrile, hydrazine | - | Builds the heterocycle from acyclic precursors. | nih.govacs.org |

| N-(thiophen-2-yl) nicotinamide (B372718) derivatives | Amide coupling | Nicotinic acid, thiophene amine | 57-75% | Modular splicing of two heterocyclic units. | mdpi.com |

| 2-Aryloxybenzamide derivatives | Ullmann coupling and ammonification | ortho-iodobenzoic acid, substituted phenol, copper catalyst | 53-75% | Forms a diaryl ether linkage prior to amide formation. | mdpi.com |

| N-substituted benzamides/thiobenzamides | Microwave-assisted synthesis | N-aryl-N'-benzoylthioureas, iodine-alumina | Good to excellent | Solvent-free, rapid reaction conditions. | researchgate.net |

The choice of synthetic route is heavily influenced by the desired heterocyclic scaffold. For simple benzamides where the heterocyclic amine is readily available, direct acylation is often the most straightforward approach. However, for more complex or highly substituted heterocycles like the pyrazoles and pyrimidines, multi-step sequences that construct the ring system are necessary. nih.govacs.org These routes, while more laborious, provide greater flexibility in introducing a variety of functional groups. Modern methods, such as those employing microwave assistance or novel catalytic systems, offer improvements in efficiency and sustainability across different classes of heterocyclic benzamides. smolecule.comresearchgate.net

Comprehensive Spectroscopic Characterization and Structural Elucidation of N 2 Oxotetrahydrothiophen 3 Yl Benzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, offering unparalleled insight into the chemical environment of magnetically active nuclei. For N-(2-oxotetrahydrothiophen-3-yl)benzamide derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming their molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Interpretation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the benzamide (B126) and tetrahydrothiophene (B86538) moieties are observed.

The aromatic protons of the benzamide group typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.4 and 8.1 ppm. chemicalbook.comrsc.org The exact chemical shifts and splitting patterns are influenced by the substitution pattern on the benzene (B151609) ring. For the parent benzamide, signals can be observed around δ 7.4-7.5 ppm for the meta and para protons, and around δ 7.8-8.0 ppm for the ortho protons. chemicalbook.comrsc.org A broad singlet corresponding to the amide proton (NH) is also characteristic and can be found in a wide range, often downfield. rsc.org

The protons of the tetrahydrothiophene ring exhibit signals at higher field strengths. The proton at the chiral center (C3) is coupled to the adjacent methylene (B1212753) protons (C4), resulting in a multiplet. The methylene protons at C4 and C5 of the thiolactone ring also give rise to complex multiplets due to their diastereotopic nature and coupling to each other and to the C3 proton.

Table 1: Representative ¹H NMR Spectral Data for Benzamide Moieties

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (ortho) | 7.8-8.1 | m |

| Aromatic H (meta, para) | 7.4-7.5 | m |

| Amide NH | Variable (often broad) | s |

Note: Chemical shifts are approximate and can vary based on solvent and substitution.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct resonances for each carbon atom.

The carbonyl carbon of the benzamide group is typically observed in the range of δ 165-170 ppm. rsc.orgresearchgate.net The carbonyl carbon of the thiolactone ring is also found in the downfield region, often at a slightly higher field than the amide carbonyl. The aromatic carbons of the benzamide moiety produce a set of signals between δ 127 and 135 ppm. rsc.orgrsc.org The ipso-carbon (the carbon attached to the carbonyl group) is usually found around δ 134-135 ppm. rsc.org

The aliphatic carbons of the tetrahydrothiophene ring resonate at higher field strengths. The carbon atom at the C3 position, bearing the benzamido group, is typically found in the range of δ 50-60 ppm. The methylene carbons at C4 and C5 will appear further upfield.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Benzamide Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | 165-170 |

| Aromatic C (ipso) | 134-135 |

| Aromatic C-H | 127-132 |

| Thiolactone C=O | ~170 |

| Thiolactone C3 | 50-60 |

| Thiolactone C4, C5 | 20-40 |

Note: These are general ranges and can be influenced by substituents and solvent.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound with high accuracy. nih.gov This allows for the unambiguous determination of the elemental composition of the molecule, providing strong evidence for its proposed structure. For this compound, which has a molecular formula of C₁₁H₁₁NO₂S, the expected monoisotopic mass is approximately 221.051 g/mol . smolecule.com HRMS can confirm this mass with a high degree of precision, typically within a few parts per million (ppm), thus distinguishing it from other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated species, [M+H]⁺, or as an adduct with other cations like sodium [M+Na]⁺ or potassium [M+K]⁺.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) for Functional Group Signatures

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key structural features.

A strong absorption band corresponding to the N-H stretching vibration of the amide group is typically observed in the region of 3300-3500 cm⁻¹. japsonline.com The C=O stretching vibrations of the amide and thiolactone carbonyl groups give rise to strong, sharp peaks in the range of 1630-1750 cm⁻¹. japsonline.commdpi.com The amide carbonyl stretch (Amide I band) usually appears around 1640-1680 cm⁻¹, while the thiolactone carbonyl stretch may be at a slightly higher frequency. The N-H bending vibration (Amide II band) is typically found around 1550-1600 cm⁻¹. japsonline.com Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. Characteristic absorptions for the aromatic ring (C=C stretching) are also present in the 1450-1600 cm⁻¹ region.

Table 3: Key FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretching | 3300-3500 |

| Amide C=O | Stretching (Amide I) | 1640-1680 |

| Thiolactone C=O | Stretching | 1680-1750 |

| Amide N-H | Bending (Amide II) | 1550-1600 |

| Aromatic C=C | Stretching | 1450-1600 |

| Aromatic C-H | Stretching | >3000 |

| Aliphatic C-H | Stretching | <3000 |

X-ray Crystallography in Defining Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and torsional angles.

For this compound derivatives, a single-crystal X-ray diffraction study would provide unequivocal proof of the molecular structure. It would confirm the connectivity of the benzamide and tetrahydrothiophene moieties and establish the relative stereochemistry at the chiral center (C3). Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen atoms, which play a crucial role in the solid-state architecture of these compounds. researchgate.netrsc.org The planarity of the benzamide group and the conformation of the five-membered thiolactone ring can also be precisely determined. mdpi.com

Advanced Computational and Theoretical Investigations of N 2 Oxotetrahydrothiophen 3 Yl Benzamide

Quantum Mechanical (QM) Studies: Electronic Structure, Energetics, and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N-(2-oxotetrahydrothiophen-3-yl)benzamide. These studies focus on its electronic structure, thermodynamic stability, and chemical reactivity.

The molecular stability of this compound is notable, largely due to the resonance stabilization afforded by the benzamide (B126) moiety and the conformational rigidity of the five-membered thiolactone ring. smolecule.com The compound has a molecular weight of approximately 221.28 g/mol . smolecule.com Analysis of its structure reveals an undefined stereocenter at the 3-position of the thiolactone ring, which suggests the potential for different spatial arrangements of its atoms. smolecule.com

Table 1: Calculated Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂S | smolecule.com |

| Molecular Weight | 221.28 g/mol | smolecule.com |

| InChI | InChI=1S/C11H11NO2S/c13-10(8-4-2-1-3-5-8)12-9-6-7-15-11(9)14/h1-5,9H,6-7H2,(H,12,13) | smolecule.com |

| InChI Key | GHUVBMYECVDQDY-UHFFFAOYSA-N | smolecule.com |

| Canonical SMILES | C1CSC(=O)C1NC(=O)C2=CC=CC=C2 | smolecule.com |

Molecular Modeling and Simulation: Conformation, Dynamics, and Intermolecular Interactions

Molecular modeling and simulation techniques are employed to explore the three-dimensional structure, flexibility, and interactions of this compound with its environment.

To investigate the potential biological activity of this compound and its derivatives, ligand-protein docking studies are performed. This computational technique predicts the preferred orientation of a molecule when bound to a protein target. While specific docking studies for the title compound are not widely published, research on structurally related benzamide derivatives provides a framework for such investigations. For example, studies on other benzamide-containing compounds have utilized docking to explore interactions with therapeutic targets like the main protease of SARS-CoV-2 (PDB ID: 6LU7). walshmedicalmedia.com Such studies are crucial for identifying potential therapeutic applications.

The conformational landscape of this compound is influenced by the rotational flexibility around its single bonds and the puckering of the tetrahydrothiophene (B86538) ring. The presence of a chiral center at the C3 position of the thiolactone ring means that the molecule can exist as different stereoisomers (enantiomers). smolecule.com Computational methods can be used to determine the relative energies of different conformations and the energetic barriers between them. This information is vital for understanding how the molecule's shape influences its physical and biological properties.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies are a key computational tool in medicinal chemistry for designing and optimizing new drug candidates. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For series of compounds related to this compound, QSAR models can be developed to predict their activity against various biological targets. For instance, a QSAR study on a series of 5-oxo-1,2,4-triazine derivatives identified key molecular descriptors that correlate with their cytotoxic activity against cancer cell lines. nih.gov These descriptors included GETAWAY descriptors (related to molecular geometry), radial distribution function descriptors, Burden descriptors, 3D matrix descriptors, and a hydrophilic factor. nih.gov Such models can guide the synthesis of new derivatives of this compound with enhanced biological effects.

Prediction of Spectroscopic Parameters via Computational Chemistry

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

For example, the predicted collision cross section (CCS) values for different adducts of the related compound N-(2-oxotetrahydrofuran-3-yl)benzamide have been calculated using computational methods. uni.lu These predictions are valuable for interpreting mass spectrometry data.

Table 2: Predicted Collision Cross Section (CCS) Values for Adducts of a Structurally Related Compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 206.08118 | 142.8 |

| [M+Na]⁺ | 228.06312 | 148.9 |

| [M-H]⁻ | 204.06662 | 150.0 |

| [M+NH₄]⁺ | 223.10772 | 161.5 |

| [M+K]⁺ | 244.03706 | 148.0 |

| [M+H-H₂O]⁺ | 188.07116 | 136.3 |

| [M+HCOO]⁻ | 250.07210 | 166.2 |

| [M+CH₃COO]⁻ | 264.08775 | 184.3 |

| Data for N-(2-oxotetrahydrofuran-3-yl)benzamide, a close structural analog. uni.lu |

Structure Activity Relationship Sar Studies and Rational Design of N 2 Oxotetrahydrothiophen 3 Yl Benzamide Analogues

Systematic Exploration of Benzamide (B126) Ring Substitutions and Biological Outcomes

The benzamide ring is a common motif in pharmacologically active compounds and serves as a prime target for chemical modification to probe interactions with biological targets. Variations in the substitution pattern on this ring can significantly influence the electronic, steric, and lipophilic properties of the entire molecule, thereby modulating its biological profile.

The introduction of halogens and other electron-withdrawing groups (EWGs) to the benzamide ring is a widely used strategy to enhance biological activity. Studies on related benzamide-containing structures have consistently shown that such modifications can lead to improved potency. For instance, in a series of benzamides substituted with a quinoline-linked 1,2,4-oxadiazole, compounds bearing electron-withdrawing groups like 3-CF3 or 3,4-dichloro substitutions on the benzene (B151609) ring exhibited markedly superior inhibitory activities. mdpi.com This suggests that a lower electron density on the benzamide ring is beneficial for the observed biological effect.

Similarly, research on N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives as FOXM1 inhibitors revealed that only analogues with a cyano (-CN) group, a potent EWG, at the 2-position of the phenylacetamide ring significantly decreased FOXM1 protein levels. mdpi.com This activity was observed irrespective of which halogen (F, Cl, Br, or I) was present at the 4-position, indicating the critical role of the strongly electron-withdrawing cyano group in driving the inhibitory activity. mdpi.com The electron-withdrawing effect of the -CN group creates an electron-rich region over itself and the adjacent carbonyl moiety, which appears to be a key feature for the interaction with the biological target. mdpi.com In another example, a 4-bromobenzoyl substituted N1-indole derivative of melatonin (B1676174) showed high activity in superoxide (B77818) anion and lipid peroxidation inhibitory assays. mdpi.com These findings collectively support the hypothesis that for N-(2-oxotetrahydrothiophen-3-yl)benzamide analogues, strategic placement of halogens and other strong electron-withdrawing groups on the benzamide ring is a promising avenue for enhancing biological efficacy.

Table 1: Effect of Electron-Withdrawing Group Substitutions on Biological Activity in Related Benzamide Scaffolds

| Scaffold | Substitution | Biological Outcome | Reference |

|---|---|---|---|

| Benzamide-quinoline-1,2,4-oxadiazole | 3-CF3, 3,4-(Cl)2 | Superior inhibitory activity | mdpi.com |

| N-phenylthieno[2,3-b]pyridine-2-carboxamide | 2-CN with 4-halogen | Significant FOXM1 inhibitory activity | mdpi.com |

| N-phenylthieno[2,3-b]pyridine-2-carboxamide | 2-CF3, 2-NO2 | Loss of FOXM1 inhibitory activity | mdpi.com |

The effects of hydroxyl and alkyl groups on the efficacy of benzamide derivatives are more varied and appear to be highly dependent on their position and the specific biological target. In the context of N-(thiazol-2-yl)-benzamide analogues, the introduction of methyl, ethoxy, or acetyl groups in the 3-position of the phenyl ring substantially decreased antagonist activity at the Zinc-Activated Channel (ZAC). semanticscholar.org However, a dimethylamino group at the same position resulted in a compound with roughly equipotent activity to the lead structure. semanticscholar.org

In contrast, for a series of benzamides linked to a 1,2,4-oxadiazole, the position of a methyl group on the terminal phenyl ring was critical. mdpi.com An o-tolyl derivative showed different activity compared to m-tolyl and p-tolyl analogues. mdpi.com The presence of an isobutyl group on a related tetrahydrothiophene (B86538) ring in N-(4-hydroxy-3-isobutyl-2-oxotetrahydrothiophen-3-yl)benzamide is noted to potentially enhance solubility, which can indirectly affect bioavailability and efficacy. smolecule.com The impact of hydroxyl groups, which can act as hydrogen bond donors and acceptors, would similarly be highly position-dependent, potentially forming key interactions with a target protein or altering solubility properties. The precise influence of these groups on the activity of this compound would require specific synthesis and testing of such analogues.

Table 2: Influence of Alkyl Substituents on Activity in Related Benzamide Scaffolds

| Scaffold | Substitution | Biological Outcome | Reference |

|---|---|---|---|

| N-(thiazol-2-yl)-benzamide | 3-methyl, 3-ethoxy | Decreased ZAC antagonist activity | semanticscholar.org |

| N-(thiazol-2-yl)-benzamide | 3-dimethylamino | Equipotent ZAC antagonist activity | semanticscholar.org |

Modifications of the 2-Oxotetrahydrothiophen Scaffold and Pharmacological Impact

One key modification is the oxidation state of the sulfur atom. For example, the analogue N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-4-(propan-2-yloxy)benzamide contains a sulfone group (SO2) in the ring instead of the original thioether. evitachem.com This oxidation significantly increases the polarity of the scaffold and can alter its hydrogen bonding capabilities and metabolic stability. Such changes are expected to drastically affect the compound's pharmacokinetic profile and its interaction with biological targets. evitachem.com

Another potential modification is the replacement of the carbonyl oxygen at the 2-position with a sulfur atom, which would yield an N-(2-thioxotetrahydrothiophen-3-yl)benzamide analogue. smolecule.com This transformation from a lactone to a thiolactone changes the electronic distribution and hydrogen-bonding capacity of the group, which could lead to different binding affinities and selectivities. The 2-oxotetrahydrothiophen ring itself imposes conformational constraints on the molecule, and altering the ring size or introducing substituents could further modulate the compound's three-dimensional structure and its fit within a binding pocket. smolecule.com

Comparative SAR Analysis with Related Heterocyclic Amide Chemotypes

Comparing the SAR of this compound with other heterocyclic amides provides valuable context for rational drug design. Many heterocyclic scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets. researchgate.net

2-Aminothiophenes : This scaffold is prevalent in many biologically active compounds. researchgate.net Like the 2-oxotetrahydrothiophen core, it is a five-membered sulfur-containing heterocycle. However, the presence of the amino group in 2-aminothiophenes offers a different vector for substitution and interaction compared to the amide linkage at the 3-position of the thiolactone ring. researchgate.net

N-(thiazol-2-yl)-benzamides : These compounds have been identified as antagonists of the Zinc-Activated Channel (ZAC). semanticscholar.org SAR studies on this class highlight the importance of substituents on both the thiazole (B1198619) and benzamide rings for potency and efficacy. For instance, a tert-butyl group on the thiazole ring and a 3-fluorophenyl group on the benzamide were found to be favorable for activity. semanticscholar.org This underscores the modular nature of SAR in these chemotypes, where both the heterocyclic and aromatic portions must be optimized.

2-Phenoxybenzamides : Investigated for antiplasmodial activity, these compounds show that the substitution pattern on the anilino part of the structure, as well as the size of the substituents, strongly dictates activity and cytotoxicity. researchgate.net This highlights the sensitivity of biological activity to steric and electronic changes in the part of the molecule analogous to the 2-oxotetrahydrothiophen portion.

Benzimidazol-2-ones : In a series of N-3 substituted phenoxypropyl piperidine (B6355638) benzimidazol-2-one (B1210169) analogues, optimization of the N-3 position substituent was key to developing potent NOP receptor agonists. nih.gov This demonstrates how, in other heterocyclic systems, specific positions on the heterocyclic core are critical for modulating activity, a principle that is directly applicable to the 2-oxotetrahydrothiophen scaffold.

Stereochemical Implications in this compound SAR

A critical and often overlooked aspect of SAR is stereochemistry. The this compound molecule possesses a stereocenter at the C3 position of the tetrahydrothiophene ring. smolecule.com This means the compound can exist as two enantiomers, (R)-N-(2-oxotetrahydrothiophen-3-yl)benzamide and (S)-N-(2-oxotetrahydrothiophen-3-yl)benzamide.

Biological systems, being chiral themselves, frequently exhibit stereoselectivity, meaning that one enantiomer of a chiral drug may have significantly higher activity, different activity, or even undesirable side effects compared to the other. The spatial arrangement of the benzamide group relative to the plane of the thiolactone ring will be different for the (R) and (S) enantiomers. This difference in three-dimensional structure can lead to one enantiomer fitting more snugly or forming more favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) within the chiral binding site of a target protein, while the other enantiomer may bind weakly or not at all.

Therefore, any SAR study on this chemotype would be incomplete without synthesizing and testing the individual enantiomers. The common synthesis methods often produce a racemic mixture (an equal mixture of both enantiomers). smolecule.com A full understanding of the SAR would require chiral separation or asymmetric synthesis to isolate each stereoisomer and evaluate their biological activities independently. This would clarify whether the desired pharmacological effect is associated with one specific enantiomer, which is crucial information for developing a more potent and selective therapeutic agent.

Mechanistic Investigations into the Biological Activities of N 2 Oxotetrahydrothiophen 3 Yl Benzamide

Enzyme Modulation and Inhibitory Mechanisms by N-(2-oxotetrahydrothiophen-3-yl)benzamide

The structural features of this compound, including its oxo group and tetrahydrothiophene (B86538) ring, suggest it may act as a modulator of various enzymes. smolecule.com

Specific Enzyme Target Identification and Kinetic Characterization

While specific enzyme targets for this compound are not extensively documented in publicly available research, the activities of related compounds offer insights into potential targets. For instance, other benzamide (B126) derivatives have been shown to inhibit a range of enzymes.

In a broader context, compounds with similar structural motifs have been investigated for their inhibitory effects. For example, the thiazole (B1198619) derivative (Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide (R4) has been shown to inhibit lipoxygenase with an IC50 of 26.65 ± 0.16 μM. healthbiotechpharm.org This suggests that this compound could potentially exhibit inhibitory activity against enzymes involved in inflammatory and platelet aggregation pathways, such as cyclooxygenase (COX) and lipoxygenase. However, without direct kinetic studies on this compound, its specific enzyme targets and the kinetics of such inhibition remain to be elucidated.

Stereospecificity of Enzyme Interactions

The this compound molecule contains a chiral center at the 3-position of the tetrahydrothiophene ring. This chirality implies that its enantiomers could exhibit different biological activities and potencies due to stereospecific interactions with enzyme binding sites. The three-dimensional arrangement of substituents around a chiral center is often a critical determinant for the affinity and efficacy of a molecule's interaction with a biological target. While direct studies on the stereospecific enzyme interactions of this compound are not currently available, the principle of stereospecificity is well-established in pharmacology.

Receptor Binding Profiling and Ligand-Receptor Interaction Dynamics

The interaction of this compound with various receptors is another key area of mechanistic investigation. The benzamide portion of the molecule is a common scaffold in many pharmacologically active compounds that target a variety of receptors.

Studies on other benzamide derivatives have revealed potent interactions with several receptor types. For instance, certain N-(2-pyrimidinylamino) benzamide derivatives have been identified as potent inhibitors of the Hedgehog signaling pathway, which involves receptor interactions. nih.gov Similarly, other benzamide analogs have been characterized as selective antagonists of the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org One such analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), displayed an IC50 value of 1–3 μM and acted as a negative allosteric modulator. semanticscholar.org

While a specific receptor binding profile for this compound has not been published, the known activities of related compounds suggest that it could potentially interact with a range of receptors, including G-protein coupled receptors (GPCRs) and ligand-gated ion channels. The dynamics of such potential interactions would be influenced by the physicochemical properties of the molecule, such as its hydrogen bonding capacity and lipophilicity. smolecule.com

Elucidation of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways is a downstream consequence of enzyme inhibition or receptor binding. While direct evidence for the effect of this compound on specific signaling cascades is lacking, the activities of related compounds provide a hypothetical framework.

For example, inhibitors of the Hedgehog signaling pathway, such as certain benzamide derivatives, act by interfering with the signal transduction that normally regulates cell growth and differentiation. nih.gov In the context of platelet aggregation, various signaling pathways are crucial. For instance, the P2Y12 receptor, when activated by ADP, triggers a G-protein coupled pathway that ultimately leads to platelet activation. youtube.com Inhibition of enzymes like cyclooxygenase or lipoxygenase also directly impacts signaling pathways by reducing the production of key signaling molecules like thromboxane (B8750289) A2. healthbiotechpharm.orgmdpi.com

Given the potential for this compound to interact with enzymes and receptors involved in these processes, it is plausible that it could modulate signaling pathways such as those involving cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and diacylglycerol (DAG). youtube.com However, experimental verification is needed to confirm these hypotheses.

Molecular Basis of Specific Biological Effects (e.g., Anti-Platelet Aggregation Activity)

The potential for this compound and related compounds to exhibit anti-platelet aggregation activity is of significant interest. The molecular mechanisms underlying such an effect are multifaceted.

Platelet aggregation is a complex process involving multiple pathways. Key players include:

Cyclooxygenase (COX) and Thromboxane A2 (TXA2): Inhibition of COX-1 in platelets prevents the synthesis of TXA2, a potent platelet aggregator. mdpi.com

ADP and P2Y12 Receptors: The binding of ADP to P2Y12 receptors on the platelet surface initiates a signaling cascade that promotes aggregation. youtube.commdpi.com

Glycoprotein IIb/IIIa (αIIbβ3) Receptors: The final common pathway of platelet aggregation involves the activation of these receptors, which bind fibrinogen and cross-link platelets. mdpi.com

Compounds with structures similar to this compound have been shown to inhibit platelet aggregation through various mechanisms. For example, 2,2'-dithiobis-(N-2-hydroxypropyl benzamide) (KF4939) was found to be a potent inhibitor of platelet aggregation induced by both cyclooxygenase-dependent and -independent pathways. nih.gov Another study on a thiazole derivative suggested that it exerts its antiplatelet activity by inhibiting both the cyclooxygenase and lipoxygenase pathways. healthbiotechpharm.org

The table below summarizes the inhibitory concentrations (IC50) of a novel thiazole derivative (R4) against platelet aggregation induced by different agonists, illustrating a potential mechanism of action that could be explored for this compound.

| Agonist | IC50 of R4 (µM) |

| Collagen | 0.55 ± 0.12 |

| ADP | 0.26 ± 0.20 |

Data adapted from a study on a novel thiazole derivative (R4). healthbiotechpharm.org

While these findings are for related compounds, they provide a strong rationale for investigating this compound as a potential anti-platelet agent and for elucidating its specific molecular mechanism of action.

In Vitro Biological Evaluations and Emerging Research Applications of N 2 Oxotetrahydrothiophen 3 Yl Benzamide

Antimicrobial Spectrum and Potency of N-(2-oxotetrahydrothiophen-3-yl)benzamide Derivatives

There is currently no available research detailing the antimicrobial spectrum or potency of this compound or its direct derivatives. While the broader class of benzamides has been investigated for antibacterial and antifungal properties, specific data for this compound, including minimum inhibitory concentration (MIC) values against various microbial strains, remains unpublished.

Anti-Inflammatory and Analgesic Efficacy Studies

Similarly, a review of scientific databases yields no studies on the anti-inflammatory and analgesic efficacy of this compound. Research into related benzamide (B126) structures has shown potential in modulating inflammatory pathways, but specific in vivo or in vitro data for the titled compound is not available.

Exploratory Research in Neurological Disorders and Oncological Contexts

The potential application of this compound in the context of neurological disorders or oncology is yet to be explored in published research. While some benzamide derivatives have been investigated as potential inhibitors of targets like BRAF(V600E) in cancer, no such studies have been conducted on this compound. nih.gov

Anti-Platelet Aggregation Activity and Hemostasis Research

Information regarding the anti-platelet aggregation activity and its role in hemostasis research for this compound is not present in the current body of scientific literature. Although some benzamides have been patented as inhibitors of Factor Xa, a key enzyme in the coagulation cascade, specific experimental data for this compound is absent. google.com

This compound as a Chemical Biology Tool and Probe

The use of this compound as a chemical biology tool or probe to investigate biological systems has not been documented. The development of a molecule as a chemical probe requires extensive characterization of its biological activity and specificity, which has not been publicly reported for this compound. nih.gov

Q & A

Q. What are the recommended synthetic routes for N-(2-oxotetrahydrothiophen-3-yl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including condensation of benzoyl derivatives with functionalized tetrahydrothiophene precursors. Key steps include controlling temperature (e.g., 60–80°C), pH, and solvent polarity to minimize side reactions. Catalysts such as carbodiimides or thiol-based agents may enhance coupling efficiency. Post-synthesis purification via column chromatography or recrystallization is critical for achieving >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is essential for confirming the benzamide and tetrahydrothiophene moieties, particularly ¹H and ¹³C NMR for structural elucidation. Mass spectrometry (MS) validates molecular weight (306.4 g/mol), while High-Performance Liquid Chromatography (HPLC) ensures purity. For isomers or byproducts, tandem MS or 2D NMR (e.g., COSY, HSQC) may resolve ambiguities .

Q. What are the primary research applications of this compound in chemistry and biology?

Its benzamide core and heterocyclic thiophene ring make it a candidate for drug discovery (e.g., enzyme inhibition) and material science. In biology, it may serve as a precursor for fluorescent probes or bioactive molecules targeting microbial or cellular pathways. Comparative studies with analogs (e.g., 3-cyanothiophene derivatives) highlight its unique reactivity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data during structural analysis?

Use the SHELX suite (e.g., SHELXL for refinement) to validate bond lengths and angles against standard databases. If twinning or poor data quality is suspected (common with flexible heterocycles), employ twin refinement in SHELXL or cross-validate with ORTEP-3 for thermal motion modeling. For ambiguous electron density, computational tools like DFT can supplement experimental data .

Q. What experimental strategies mitigate low yields in the final coupling step of synthesis?

Optimize stoichiometry of reactants (e.g., 1.2:1 molar ratio of benzoyl chloride to tetrahydrothiophene amine) and use inert atmospheres to prevent oxidation. Solvent screening (e.g., DMF vs. THF) and microwave-assisted synthesis may accelerate kinetics. Real-time monitoring via TLC or in-situ IR spectroscopy helps identify incomplete reactions .

Q. How does the compound’s stereochemistry influence its biological activity, and how can this be studied?

Chiral HPLC or circular dichroism (CD) can isolate enantiomers. Compare activity in cell-based assays (e.g., IC₅₀ for enzyme inhibition) between stereoisomers. Molecular docking studies (e.g., AutoDock Vina) may predict binding affinity differences due to stereochemical variations .

Q. What methodologies address the lack of ecological toxicity data for this compound?

Use predictive models like ECOSAR or TEST to estimate acute/chronic toxicity. Conduct in vitro assays (e.g., Daphnia magna immobilization) for aquatic toxicity. If experimental data is absent, apply the precautionary principle in waste management and recommend degradation studies under UV/ozone exposure .

Q. How can contradictory bioactivity results between in vitro and in vivo studies be reconciled?

Assess pharmacokinetic factors (e.g., metabolic stability via liver microsomes) and bioavailability. Modify the compound’s logP (e.g., via prodrug strategies) to enhance membrane permeability. Cross-validate with isotopic labeling (³H or ¹⁴C) to track metabolite formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.